2,7-Dinitrodibenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
5408-55-9 |
|---|---|
Molecular Formula |
C12H6N2O5 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
2,7-dinitrodibenzofuran |
InChI |
InChI=1S/C12H6N2O5/c15-13(16)7-2-4-11-10(5-7)9-3-1-8(14(17)18)6-12(9)19-11/h1-6H |
InChI Key |
VVSJARSODDEAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2,7 Dinitrodibenzofuran and Its Derivatives
Nitration Strategies for Dibenzofuran (B1670420): Achieving 2,7-Substitution Regioselectivity
The introduction of two nitro groups onto the dibenzofuran skeleton, specifically at the 2 and 7 positions, is a critical step in the synthesis of 2,7-dinitrodibenzofuran. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the catalysts employed.
Catalytic Approaches in this compound Synthesis
The synthesis of this compound can be accomplished by the nitration of dibenzofuran using concentrated nitric acid in the presence of a catalyst. ontosight.ai While specific catalytic systems for achieving high 2,7-selectivity are not extensively detailed in the provided results, the use of a catalyst is noted as a key factor. ontosight.ai For instance, the nitration of dibenzofuran to 3,8-dinitrodibenzofuran is achieved with a nitric acid-acetic acid solution, and further nitration with nitric and sulfuric acids leads to 2,3,7,8-tetranitrodibenzofuran. dtic.mil This suggests that mixed acid systems play a crucial role in directing the position of nitration.
Controlled Reaction Conditions for Selective Dinitration
Achieving the desired 2,7-dinitration pattern necessitates careful management of the reaction environment. ontosight.ai The nitration of dibenzofuran is sensitive to temperature and the composition of the nitrating agent. For example, the synthesis of 3-nitrodibenzofuran (B1219392) involves electrophilic nitration with nitric acid in trifluoroacetic acid at low temperatures to control regioselectivity. Similarly, the formation of 2,8-dinitrodibenzofuran (B12551619) is achieved using a mixture of nitric acid and sulfuric acid at a controlled temperature of 0–5°C, which yields the product with high regioselectivity.
Precursor Chemistry and Intermediate Transformations in this compound Synthesis
In chemistry, a precursor is a compound that is involved in a chemical reaction that results in the formation of another compound. wikipedia.org The synthesis of complex dibenzofuran derivatives often relies on the transformation of strategically designed precursors. This can involve building the dibenzofuran core from simpler molecules or modifying an existing dibenzofuran structure.
One approach involves the cyclization of diaryl ether derivatives. acs.orgmdpi.com For instance, ortho-(aryloxy)aryldiazonium salts can undergo intramolecular C-C bond formation through free-radical cyclization to form the dibenzofuran ring system. mdpi.com Another strategy is the intramolecular O-arylation of 2-arylphenols. mdpi.com Palladium-catalyzed cyclization of o-iododiaryl ethers is another effective method for constructing the dibenzofuran core. ekb.eg
Intermediate compounds play a crucial role in multi-step syntheses. For example, 2,8-dinitrodibenzofuran serves as an intermediate for the synthesis of 1,2,7,8-tetranitrodibenzofuran. The initial dinitration at the 2 and 8 positions is followed by a second nitration step to introduce nitro groups at the 1 and 7 positions.
Design and Synthesis of Novel this compound Derivatives
The dibenzofuran core, including its dinitro-substituted forms, serves as a scaffold for the synthesis of a wide array of derivatives with potentially interesting properties.
Strategies for Further Functionalization of the Dibenzofuran Core
The functionalization of the dibenzofuran ring system can be achieved through various synthetic strategies. Electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, are common methods. ekb.eg For example, the reaction of dibenzofuran with butyl lithium leads to dilithiation, opening avenues for further modifications. ekb.eg
Copper-catalyzed reactions have also proven effective for synthesizing dibenzofuran derivatives. One such method involves the cyclization of cyclic diaryliodonium salts in the presence of a copper catalyst. acs.org Palladium catalysis is another powerful tool, enabling domino reactions that lead to fused dibenzofuran derivatives. acs.orgdntb.gov.ua These reactions often exhibit high atom economy and can be performed in an environmentally friendly manner. acs.org
Stereoselective and Regioselective Derivative Synthesis
Controlling the stereochemistry and regiochemistry is a key challenge in the synthesis of complex organic molecules. In the context of dibenzofuran derivatives, regioselective synthesis is crucial for obtaining specific isomers. For instance, the reaction of 3-hydroxy-2-pyrones with nitroalkenes allows for the regioselective preparation of benzofuranones with programmable substitution patterns. nih.gov
The regioselective cleavage of dibenzofuran derivatives can also be achieved using reagents like lithium metal, leading to unsymmetrically substituted 2-hydroxybiphenyls. thieme-connect.com Furthermore, the synthesis of thienopyrimidine derivatives from 2-amino-3-carboethoxy-4,5-disubstituted thiophenes demonstrates the application of regioselective reactions to create complex heterocyclic systems. mdpi.com
Chemical Reactivity and Mechanistic Investigations of 2,7 Dinitrodibenzofuran
Influence of Nitro Groups on Dibenzofuran (B1670420) Ring System Reactivity
The presence of two nitro groups on the dibenzofuran ring system significantly influences its chemical reactivity. Nitro groups are strong electron-withdrawing groups, which decrease the electron density of the aromatic framework through both inductive and resonance effects. mdpi-res.com This electron deficiency makes the dibenzofuran ring susceptible to nucleophilic attack. mdpi-res.com The positioning of these nitro groups at the 2 and 7 positions is crucial in directing the regioselectivity of reactions.
The electron-withdrawing nature of the nitro groups enhances the reactivity of the dibenzofuran ring towards nucleophiles. mdpi-res.comncrdsip.com This is a key factor in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. The presence of strong electron-withdrawing groups like the nitro group is often a prerequisite for such reactions to occur under reasonable conditions. ncrdsip.comlibretexts.org
Furthermore, the nitro groups can be reduced to form reactive intermediates, such as nitroso and amino groups. The formation of these intermediates can, in turn, alter the electronic properties of the ring system and influence subsequent reactions. For instance, the reduction of a nitro group to an amino group introduces an electron-donating group, which can activate the ring towards electrophilic substitution.
Elucidation of Reaction Pathways Involving 2,7-Dinitrodibenzofuran
The reactivity of this compound has been explored through various reaction pathways, including oxidation-reduction, radical reactions, and aromatic substitution reactions.
Oxidation-Reduction Pathways
Oxidation-reduction (redox) reactions are fundamental to the chemistry of many nitroaromatic compounds. wikipedia.orglumenlearning.com In the context of this compound, the nitro groups can undergo reduction. A redox reaction involves the transfer of electrons between two species, where oxidation is the loss of electrons and reduction is the gain of electrons. wikipedia.orglibretexts.orgatlanticoer-relatlantique.ca
The reduction of nitroaromatic compounds can proceed through various intermediates, including nitroso and hydroxylamino derivatives, ultimately leading to the corresponding amino compounds. The specific products formed depend on the reducing agent and the reaction conditions.
| Reaction Type | Description |
| Reduction | The nitro groups (-NO2) are reduced to amino groups (-NH2). |
| Oxidation | The dibenzofuran ring system can be oxidized under strong conditions, though the electron-withdrawing nitro groups make it less susceptible. |
Radical Reaction Mechanisms
Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.comyoutube.comyoutube.com The initiation step involves the formation of radicals, often through the homolytic cleavage of a bond by heat or light. youtube.comyoutube.com In the propagation phase, a radical reacts to form a new bond and another radical, continuing the chain. youtube.comyoutube.com The reaction ceases in the termination step, where two radicals combine. youtube.com
For this compound, radical reactions could be initiated by the abstraction of a hydrogen atom from the dibenzofuran ring or by reactions involving the nitro groups. The presence of nitro groups can influence the stability and reactivity of any radical intermediates formed.
Nucleophilic and Electrophilic Aromatic Substitution Studies
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the this compound ring system makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. mdpi-res.com In this type of reaction, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. ncrdsip.commasterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, such as the nitro groups in this compound, is crucial for stabilizing this intermediate and facilitating the reaction. ncrdsip.comlibretexts.org The reaction rate is enhanced when these groups are positioned ortho or para to the leaving group. ncrdsip.com
Electrophilic Aromatic Substitution:
In contrast, electrophilic aromatic substitution on the this compound ring is significantly disfavored. The strong electron-withdrawing nitro groups deactivate the ring towards attack by electrophiles, which are electron-seeking species. savemyexams.comminia.edu.eg Electrophilic aromatic substitution typically involves the attack of an electrophile on an electron-rich aromatic ring. savemyexams.comminia.edu.eglumenlearning.com The stability of the aromatic pi system is temporarily disrupted by the formation of a carbocation intermediate, which then loses a proton to restore aromaticity. minia.edu.eglibretexts.org The deactivating effect of the nitro groups makes the formation of this carbocation intermediate energetically unfavorable.
Mechanistic Studies of this compound Formation from Precursors
This compound is typically synthesized through the nitration of dibenzofuran. This reaction is an example of electrophilic aromatic substitution. savemyexams.comminia.edu.eg The mechanism involves the generation of a nitronium ion (NO2+) from the reaction of a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. savemyexams.comminia.edu.eg
Environmental Transformation and Degradation Pathways of Dinitrodibenzofurans
Environmental Contaminant Aspects of Dinitrodibenzofuran Analogues
Dinitrodibenzofuran analogues are recognized as environmental contaminants, primarily found in atmospheric particulate matter. Their formation is often attributed to two main processes: direct emission from incomplete combustion sources, such as diesel engine exhaust, and secondary atmospheric reactions involving the gas-phase nitration of the parent compound, dibenzofuran (B1670420), by atmospheric oxidants like the nitrate (B79036) radical (NO₃) or dinitrogen pentoxide (N₂O₅).
Research has identified several DNDBF isomers in environmental samples, with 2,7-DNDBF and 2,8-DNDBF being among those detected. Their persistence is a key concern, as the dibenzofuran ring system is thermodynamically stable, and the attached nitro functional groups make the molecule resistant to certain oxidative degradation pathways that are effective for their non-nitrated counterparts. Consequently, DNDBFs can be transported over long distances adsorbed onto airborne particles, eventually being deposited into soil and aquatic ecosystems.
Table 1: Key Dinitrodibenzofuran Analogues and Their Environmental Relevance
| Isomer | Common Environmental Source | Key Environmental Matrix | Significance |
| 2,7-Dinitrodibenzofuran | Diesel exhaust; Atmospheric nitration | Airborne particulate matter | Studied as a model compound for DNDBF degradation. |
| 2,8-Dinitrodibenzofuran (B12551619) | Atmospheric nitration of dibenzofuran | Airborne particulate matter | Isomer frequently co-detected with 2,7-DNDBF. |
| 3,7-Dinitrodibenzofuran | Combustion byproducts | Airborne particulate matter, Fly ash | Another isomer contributing to total DNDBF load. |
Photochemical Transformation Studies of this compound
Photochemical transformation, or photolysis, is a significant abiotic degradation pathway for many aromatic pollutants in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. For this compound, studies focus on its response to irradiation with ultraviolet (UV) light, which simulates the high-energy portion of the solar spectrum.
The primary photochemical reactions involve the nitro groups. Upon absorption of UV radiation, the molecule is promoted to an excited state, making it more reactive. Potential transformation pathways include:
Photoreduction: One of the nitro groups can be reduced to a nitroso (-NO) or hydroxylamino (-NHOH) group, leading to the formation of compounds like 2-nitro-7-nitrosodibenzofuran. This is often an intermediate step toward further reduction or transformation.
Photo-hydroxylation: The aromatic ring can undergo nucleophilic substitution where a nitro group is replaced by a hydroxyl (-OH) group, yielding nitrophenolic derivatives of dibenzofuran.
Ring Cleavage: While less common for such a stable ring system, prolonged or high-energy irradiation can potentially lead to the cleavage of the aromatic or furan (B31954) rings, resulting in smaller, more fragmented molecules.
The efficiency and products of photolysis are highly dependent on the environmental medium. For instance, the presence of natural photosensitizers like humic and fulvic acids in water can accelerate the degradation rate by generating reactive oxygen species (e.g., singlet oxygen, hydroxyl radicals) that attack the 2,7-DNDBF molecule.
Biotransformation and Biodegradation Mechanisms of Dinitrodibenzofurans
Microbial degradation is a crucial process for the natural attenuation of persistent organic pollutants. The biotransformation of dinitrodibenzofurans is challenging for microorganisms due to the molecule's chemical stability and the electron-deficient nature of the aromatic rings caused by the two nitro groups. However, specific microbial consortia and isolated strains have demonstrated the ability to transform these compounds.
Two principal microbial degradation pathways have been investigated for nitroaromatic compounds like 2,7-DNDBF: reductive and oxidative pathways.
Reductive Pathway: This is the most commonly observed initial step in the biodegradation of highly nitrated aromatics. Under anaerobic or microaerophilic conditions, microorganisms utilize nitroreductase enzymes to sequentially reduce the nitro groups. This process detoxifies the molecule by reducing its electrophilicity and is a prerequisite for subsequent ring cleavage. The reduction proceeds as follows:
-NO₂ (nitro) → -NO (nitroso) → -NHOH (hydroxylamino) → -NH₂ (amino)
For 2,7-DNDBF, this results in a series of metabolites, including 2-amino-7-nitrodibenzofuran, 2-hydroxylamino-7-nitrodibenzofuran, and ultimately 2,7-diaminodibenzofuran. These amino-derivatives are more susceptible to oxidative attack and ring cleavage than the parent dinitro-compound.
Oxidative Pathway: This pathway involves the direct enzymatic attack on the aromatic ring, typically initiated by dioxygenase enzymes. This process leads to the formation of a cis-dihydrodiol, which is a key intermediate for aromatic ring cleavage and mineralization (complete degradation to CO₂, H₂O, and inorganic components). While this pathway is common for non-nitrated PAHs, it is sterically and electronically hindered in 2,7-DNDBF. However, some specialized microorganisms, particularly white-rot fungi, can achieve this through powerful, non-specific extracellular enzymes.
Table 2: Sequential Steps in the Reductive Biotransformation of this compound
| Step | Reactant | Product | Key Transformation |
| 1 | This compound | 2-Nitro-7-nitrosodibenzofuran | Reduction of one nitro group to a nitroso group. |
| 2 | 2-Nitro-7-nitrosodibenzofuran | 2-Nitro-7-hydroxylaminodibenzofuran | Reduction of the nitroso group to a hydroxylamino group. |
| 3 | 2-Nitro-7-hydroxylaminodibenzofuran | 2-Amino-7-nitrodibenzofuran | Reduction of the hydroxylamino group to an amino group. |
| 4 | 2-Amino-7-nitrodibenzofuran | 2,7-Diaminodibenzofuran | Reduction of the second nitro group to an amino group. |
The biotransformation of 2,7-DNDBF is mediated by specific classes of enzymes.
Nitroreductases: These are the primary enzymes responsible for the reductive pathway. They are flavoproteins that transfer electrons from cellular reducing equivalents (like NADH or NADPH) to the nitro groups of 2,7-DNDBF. They are found in a wide variety of bacteria and some eukaryotes.
Dioxygenases: These enzymes catalyze the first step in the oxidative degradation of aromatic rings. For a compound like dibenzofuran, a dioxygenase would attack the ring to form a dihydrodiol. In the case of 2,7-DNDBF, the activity of these enzymes is often inhibited by the strong electron-withdrawing nature of the nitro groups.
Ligninolytic Enzymes: Produced by white-rot fungi (e.g., Phanerochaete chrysosporium), these extracellular enzymes, including Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP), are not substrate-specific. They generate highly reactive, high-redox-potential chemical intermediates that can oxidize a wide range of recalcitrant compounds, including 2,7-DNDBF, initiating its degradation where more specific enzymes fail.
Persistence and Environmental Fate Research Methodologies
Investigating the environmental fate and persistence of this compound requires a multi-faceted approach combining field monitoring with controlled laboratory experiments.
Environmental Sampling and Analysis: Field studies involve collecting samples from relevant environmental compartments (air filters for particulate matter, soil, sediment, water). The target compounds are then extracted using techniques like Solid-Phase Extraction (SPE) or pressurized liquid extraction.
Analytical Identification and Quantification: The primary analytical tool for identifying and quantifying 2,7-DNDBF and its transformation products is chromatography coupled with mass spectrometry.
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) detector is used for analyzing parent compounds and polar metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its high resolution and sensitivity, providing definitive structural identification based on mass spectra and retention times.
Laboratory Degradation Studies:
Microcosm Experiments: These studies use contained environmental samples (e.g., soil or water) spiked with 2,7-DNDBF and incubated under controlled conditions (e.g., aerobic vs. anaerobic, light vs. dark) to measure degradation rates and identify metabolites, simulating natural processes.
Pure Culture Studies: Experiments with isolated microbial strains are used to elucidate specific degradation pathways and identify the enzymes involved, as described in section 4.3.
Table 3: Summary of Methodologies for Studying the Environmental Fate of this compound
| Methodology | Purpose | Key Techniques | Information Obtained |
| Field Monitoring | To determine real-world presence and concentration. | Air sampling, Soil/Water collection, Solid-Phase Extraction (SPE) | Environmental prevalence, persistence, and potential for transport. |
| Laboratory Microcosms | To simulate and study degradation under controlled conditions. | Incubation chambers, Spiking with parent compound, Time-series sampling | Degradation kinetics (half-life), Identification of major transformation products. |
| Pure Culture Experiments | To isolate and characterize specific degradation pathways. | Bacterial/Fungal cultivation, Enzyme assays, Metabolite analysis | Elucidation of specific biochemical pathways (reductive vs. oxidative), Enzyme identification. |
| Analytical Chemistry | To separate, identify, and quantify target compounds. | HPLC-DAD/MS, GC-MS | Confirmatory identification of 2,7-DNDBF and its metabolites, Accurate quantification. |
Advanced Analytical and Spectroscopic Characterization in 2,7 Dinitrodibenzofuran Research
Application of Chromatography-Mass Spectrometry Techniques (HPLC, GC/MS) for Identification and Analysis
Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, detection, and quantification of 2,7-dinitrodibenzofuran in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Mass Spectrometry (GC/MS) are the premier methods employed for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), a class of compounds that includes this compound.
High-Performance Liquid Chromatography (HPLC):
HPLC is a robust technique for the analysis of nitro-PAHs. The separation is typically achieved on a reversed-phase column, and detection can be accomplished using a diode array detector (DAD) or a fluorescence detector (FLD) following a post-column reduction of the nitro groups to fluorescent amino groups. nih.govtandfonline.comresearchgate.net The choice of mobile phase, typically a mixture of acetonitrile and water or methanol and water, is optimized to achieve the best separation of the analytes. mdpi.com For compounds that are not naturally fluorescent, derivatization with agents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) can be employed to enhance detection sensitivity. researchgate.net
Gas Chromatography/Mass Spectrometry (GC/MS):
GC/MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound. The compound is first separated on a capillary column and then detected by a mass spectrometer. gcms.czresearchgate.net Electron impact (EI) is a common ionization technique, and the resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For enhanced selectivity and lower detection limits, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can be utilized. shimadzu.com The most significant fragmentation pathway for nitro-PAHs is often the loss of the nitro group (M-46). gcms.cz
Interactive Data Table: Representative Chromatographic and Mass Spectrometric Parameters for Nitro-PAH Analysis
| Parameter | HPLC-DAD/FLD | GC/MS |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | Fused silica capillary (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Detection | Diode Array (254 nm), Fluorescence (Ex/Em specific to amino derivative) | Mass Spectrometry (EI, NCI) |
| Ionization Mode | N/A | Electron Impact (EI), Negative Chemical Ionization (NCI) |
| Mass Analyzer | N/A | Quadrupole, Triple Quadrupole |
| Scan Mode | N/A | Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) |
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy:
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will produce a distinct signal. udel.eduyoutube.com The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents. Aromatic carbons typically resonate in the range of 110-150 ppm. bhu.ac.inoregonstate.edu The carbons directly attached to the electron-withdrawing nitro groups are expected to be significantly deshielded and appear at a lower field (higher ppm value). libretexts.org Due to the symmetry of this compound, six distinct carbon signals are anticipated.
**Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound***
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C8 | ~8.5 (d) | ~120 |
| C3, C6 | ~8.2 (dd) | ~125 |
| C4, C5 | ~7.8 (d) | ~115 |
| C2, C7 | N/A | ~145 |
| C4a, C5a | N/A | ~128 |
| C9a, C9b | N/A | ~150 |
*Predicted values are based on general substituent effects in aromatic systems and are for illustrative purposes.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information at the atomic level. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule.
Interactive Data Table: Illustrative Crystallographic Data for a Nitroaromatic Compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 12.1 Å, β = 98.5° |
| Z (molecules per unit cell) | 4 |
| Calculated Density | 1.65 g/cm³ |
| Key Bond Length (C-NO₂) | ~1.48 Å |
| Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |
Spectroscopic Probes for Investigating Photophysical Properties of Dinitrodibenzofurans
The photophysical properties of dinitrodibenzofurans, including this compound, can be investigated using various spectroscopic techniques, primarily UV-Visible absorption and fluorescence spectroscopy. These methods provide insights into the electronic transitions and excited-state behavior of the molecule.
UV-Visible Spectroscopy:
UV-Visible absorption spectroscopy is used to identify the wavelengths of light that are absorbed by the molecule, corresponding to the promotion of electrons from the ground state to higher energy excited states. oecd.orglibretexts.org Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. The addition of multiple nitro groups to an aromatic system can lead to a blue shift (shift to shorter wavelengths) and an increase in the intensity of the absorption. nih.goviu.edu The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima related to the π → π* transitions of the aromatic system, perturbed by the nitro groups.
Fluorescence Spectroscopy:
Fluorescence spectroscopy can be used to study the emission of light from the molecule after it has been excited to a higher electronic state. While many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways, studying their fluorescence (or lack thereof) provides valuable information about their excited-state deactivation processes. In some cases, dinitrodibenzofuran derivatives could potentially be used as fluorescent probes, where changes in their emission properties upon interaction with other molecules or changes in their environment could be monitored.
Interactive Data Table: Expected Photophysical Properties of this compound
| Property | Technique | Expected Observation |
| Absorption Maxima (λmax) | UV-Visible Spectroscopy | Strong absorption in the UV region (~250-350 nm) |
| Molar Absorptivity (ε) | UV-Visible Spectroscopy | High values, indicative of π → π* transitions |
| Fluorescence Quantum Yield (Φf) | Fluorescence Spectroscopy | Likely to be low due to the presence of nitro groups |
| Excited-State Lifetime (τ) | Time-Resolved Fluorescence | Expected to be short |
Theoretical and Computational Chemistry Approaches to 2,7 Dinitrodibenzofuran
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, which apply the principles of quantum mechanics to molecular systems, are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2,7-dinitrodibenzofuran. northwestern.edu These computational methods provide a framework for understanding molecular properties, such as structure, energy, and spectra, by solving the electronic Schrödinger equation. northwestern.edu
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the behavior of electrons in a molecule in terms of molecular orbitals that extend over the entire molecule. solubilityofthings.comallen.inutah.edu This approach is a powerful tool for understanding chemical bonding, electronic structure, and molecular properties. byjus.com The formation of molecular orbitals is often described by the Linear Combination of Atomic Orbitals (LCAO) method, where atomic orbitals of individual atoms combine to form molecular orbitals. allen.in
These molecular orbitals are classified as either bonding or antibonding. solubilityofthings.com Bonding molecular orbitals are lower in energy than the original atomic orbitals and increase the electron density between the nuclei, leading to bond formation and stabilization of the molecule. allen.in Conversely, antibonding molecular orbitals are higher in energy and decrease the electron density between the nuclei, which can destabilize the molecule if occupied by electrons. solubilityofthings.comallen.in
The application of MO theory allows for the prediction of various molecular properties, including:
Electron Delocalization: It provides insights into the delocalized nature of electrons, which is crucial for understanding the stability and reactivity of aromatic systems like the dibenzofuran (B1670420) core of this compound. solubilityofthings.com
Electronic Spectra: MO theory helps in understanding electronic transitions between molecular orbitals, which are observed in UV-visible spectroscopy.
Reactivity: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).
For a complex molecule like this compound, MO theory can be used to analyze how the nitro groups influence the electronic distribution and reactivity of the dibenzofuran system. The electron-withdrawing nature of the nitro groups is expected to lower the energy of both the HOMO and LUMO, affecting its chemical behavior.
Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States
Density Functional Theory (DFT) has become a widely used computational method in chemistry and materials science to investigate the electronic structure of many-body systems. wikipedia.org It is based on the principle that the ground state energy of a system is a unique functional of the electron density. mdpi.com DFT is often favored for its balance of computational cost and accuracy, making it suitable for studying large molecules and complex reactions. wikipedia.org
Within the framework of conceptual DFT, various reactivity indices have been developed to provide a semi-quantitative understanding of organic reactivity. mdpi.com These include:
Local Indices: Such as Parr functions, which indicate the most reactive sites within a molecule for electrophilic or nucleophilic attack. mdpi.com
For this compound, DFT calculations can be employed to:
Model the energetics of various reaction types, such as nucleophilic aromatic substitution, which is a common reaction for nitroaromatic compounds.
Determine the transition state structures and activation energies for these reactions, providing insight into the reaction mechanisms.
Analyze how the positions of the nitro groups influence the regioselectivity of reactions by calculating local reactivity indices.
However, it is important to note that the accuracy of DFT calculations can be sensitive to the choice of the exchange-correlation functional, and different functionals may yield varying results, particularly for complex reaction pathways. osti.gov
Molecular Dynamics Simulations of this compound and its Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of atoms and molecules. nih.gov By solving Newton's equations of motion, MD simulations can track the positions and velocities of particles over time, providing a detailed picture of molecular motion and interactions. nih.gov This technique is widely applied in various fields, including drug discovery and materials science, to understand structure-function relationships and interaction mechanisms. nih.gov
For a molecule like this compound, MD simulations can be utilized to investigate:
Conformational Dynamics: Although the dibenzofuran core is relatively rigid, MD simulations can explore the rotational freedom of the nitro groups and any subtle conformational changes in the molecule.
Intermolecular Interactions: MD simulations are particularly well-suited for studying the interactions between this compound and other molecules, such as solvents or biological macromolecules. mdpi.com These simulations can reveal details about the formation of intermolecular hydrogen bonds, van der Waals interactions, and electrostatic interactions. researchgate.net
Solvation Effects: By simulating this compound in a solvent box, MD can provide insights into how the solvent molecules arrange around the solute and how solvation affects its properties and behavior.
Interactions with Materials: MD simulations can model the interaction of this compound with surfaces or within porous materials, which can be relevant for applications in sensing or remediation.
The data obtained from MD simulations, such as radial distribution functions and potential of mean force calculations, can provide quantitative information about the structure and thermodynamics of these interactions. diva-portal.org
Computational Prediction of Spectroscopic Properties
Computational methods, particularly those based on quantum chemistry, are increasingly used to predict the spectroscopic properties of molecules. nih.gov These predictions can be valuable for interpreting experimental spectra and for identifying unknown compounds. For this compound, computational methods can be used to predict various types of spectra:
UV-Visible Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-visible absorption spectrum. mdpi.com This can help in understanding the electronic transitions responsible for the observed absorption bands.
Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com These calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Both harmonic and anharmonic approximations can be used for these calculations. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical methods can calculate NMR shielding tensors, which can be converted to chemical shifts. mdpi.com These predicted chemical shifts can be compared with experimental NMR data to assist in the structural elucidation of the molecule and its derivatives.
The accuracy of these predictions depends on the level of theory and basis set used in the calculations. For complex molecules, it is often necessary to benchmark different computational methods against experimental data where available.
Development and Application of Novel Computational Methodologies for Nitroaromatic Heterocycles
The study of nitroaromatic heterocycles, a class of compounds that includes this compound, often presents unique computational challenges due to the presence of strong electron-withdrawing groups and the potential for complex electronic effects. This has driven the development and application of novel computational methodologies.
Recent advancements include the use of machine learning (ML) to accelerate quantum chemical calculations and explore chemical space. tennessee.edu ML models can be trained on data from high-level computations to predict molecular properties, such as energies and spectroscopic data, at a fraction of the computational cost. nih.govtennessee.edu
Other novel approaches focus on improving the accuracy of existing methods. For example, the development of new DFT functionals, such as the SCAN functional, has shown promise in providing more accurate formation energies and properties for complex materials. aps.org Additionally, post-processing tools for electronic structure calculations are being developed to extract more detailed information about properties like electron transport and spin coupling. uni-hamburg.de
For nitroaromatic heterocycles, these novel methodologies can be applied to:
High-throughput screening of large libraries of related compounds to identify candidates with desired properties.
More accurate prediction of reactivity and reaction mechanisms, including those involving radical or ionic intermediates.
Better understanding of the excited-state properties relevant to photochemistry and materials science.
The continued development of these computational tools will undoubtedly lead to a deeper understanding of the chemistry of this compound and other nitroaromatic heterocycles.
Research Applications of 2,7 Dinitrodibenzofuran Derivatives
Utilization as Intermediates in Fine Chemical Synthesis
In the realm of fine chemical synthesis, which involves the production of complex, pure chemical substances, derivatives of 2,7-dinitrodibenzofuran serve as important building blocks. The dinitro compound itself can be readily transformed into other functional derivatives, most notably 2,7-diaminodibenzofuran, through catalytic hydrogenation. scribd.com This diamine is a key intermediate, as the amino groups can be further modified to build more complex molecular structures.
Table 1: Synthesis of Key Intermediate from this compound
| Precursor | Reaction | Product | Reagents/Conditions | Reported Yield |
| This compound | Hydrogenation | 2,7-Diaminodibenzofuran | Raney nickel, absolute ethanol, heat, hydrogen pressure | 64% |
Data sourced from a doctoral dissertation detailing the synthesis. scribd.com
The derivatives of this compound have been investigated for their potential as intermediates in the synthesis of pharmaceutical compounds. ontosight.ai The rigid dibenzofuran (B1670420) scaffold is an attractive structural motif in medicinal chemistry for designing new therapeutic agents. The conversion of this compound to 2,7-diaminodibenzofuran provides a versatile platform for constructing more elaborate molecules that could serve as active pharmaceutical ingredients. scribd.com While the broader class of nitrodibenzofurans has been explored for creating photocleavable "caging groups" for controlled release of bioactive molecules, specific examples detailing the progression of this compound derivatives into pharmaceutical candidates are not extensively documented in publicly available research. nih.gov
Similar to its potential in pharmaceuticals, this compound is considered a candidate for the synthesis of novel agrochemicals. ontosight.ai The structural features of its derivatives could be leveraged to develop new herbicides, fungicides, or insecticides. The synthesis of complex organic molecules is fundamental to the agrochemical industry, and the unique reactivity of the dibenzofuran core makes it a point of interest for researchers. However, specific research findings detailing the application of this compound derivatives in the synthesis of commercial or investigational agrochemicals are limited.
Bioreactivity Studies: Mutagenic Potential and Structure Activity Relationships
Investigation of Mutagenic Potential of 2,7-Dinitrodibenzofuran and Related Nitro-Derivatives
Studies on the mutagenicity of nitrodibenzofurans have been conducted using the Salmonella typhimurium assay, a widely used method for detecting mutagenic compounds. Research involving the exposure of dibenzofuran (B1670420) to nitrogen oxides under light irradiation led to the formation of several nitrodibenzofurans, including 2,7-DNDF. nih.gov
The mutagenic potential of these compounds was evaluated using various S. typhimurium strains, such as TA98, TA100, TA98NR, and TA98/1,8-DNP6, both with and without a mammalian metabolic activation system (S9 mix). nih.gov The results indicated that reaction mixtures containing nitrodibenzofurans exhibited direct-acting mutagenicity in strain TA98 without the S9 mix. nih.gov
Among the identified nitrodibenzofurans, 2,7-DNDF demonstrated the highest mutagenic activity in strain TA98 without the S9 mix. The order of mutagenicity for the tested compounds was as follows: 2,7-DNDF > 2,8-DNDF > 3-NDF > 2-NDF > 4-NDF > 1-NDF. nih.gov Interestingly, the mutagenic potency of 2,7-DNDF in strains TA98 and TA100 was enhanced by the addition of the S9 mix, suggesting that metabolic activation plays a role in its mutagenicity. nih.gov
The reduced mutagenicity observed in strains TA98NR and TA98/1,8-DNP6, which are deficient in specific nitroreductase and O-acetyltransferase enzymes respectively, suggests that the mutagenic activity of these nitrodibenzofurans is dependent on their metabolic activation by these bacterial enzymes. nih.gov
Table 1: Mutagenicity of Nitrodibenzofurans in S. typhimurium Strain TA98 (without S9 mix)
| Compound | Relative Mutagenicity |
|---|---|
| This compound (2,7-DNDF) | Highest |
| 2,8-Dinitrodibenzofuran (B12551619) (2,8-DNDF) | High |
| 3-Nitrodibenzofuran (B1219392) (3-NDF) | Moderate |
| 2-Nitrodibenzofuran (2-NDF) | Moderate |
| 4-Nitrodibenzofuran (4-NDF) | Low |
| 1-Nitrodibenzofuran (1-NDF) | Lowest |
This table provides a qualitative ranking of mutagenicity based on the available research data. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioreactivity
The development of structure-activity relationships (SARs) is a significant challenge due to the combined influence of various structural and electronic factors in nitro-aromatic compounds. researchgate.net However, understanding these relationships is crucial for predicting the mutagenic potential of these compounds. researchgate.net
For nitrodibenzofurans, the position and number of nitro groups on the dibenzofuran ring system are determinant factors for their mutagenicity. nih.govresearchgate.net The higher mutagenicity of dinitro-derivatives like 2,7-DNDF and 2,8-DNDF compared to mononitrodibenzofurans highlights the role of multiple nitro groups in enhancing bioreactivity. nih.gov The variation in mutagenic potency among the different isomers suggests that the specific location of the nitro groups significantly influences the molecule's interaction with biological systems. nih.gov
The concerted influence of several structural and electronic factors in nitro-aromatic compounds makes the development of structure–activity relationships (SARs) a paramount challenge. researchgate.net Mathematical models that include a regression analysis show promise in predicting the mutagenic activity of nitro-aromatic compounds as well as in prioritizing compounds for which experimental data should be pursued. researchgate.net A major challenge of the structure–activity models developed thus far is their failure to apply beyond a subset of nitro-aromatic compounds. researchgate.net
Mechanistic Insights into Metabolic Activation and Detoxification Pathways Relevant to Bioreactivity
The bioreactivity of nitroaromatic compounds like 2,7-DNDF is intrinsically linked to their metabolic fate within an organism. The process involves a balance between metabolic activation, which can lead to the formation of reactive intermediates causing toxicity, and detoxification pathways that neutralize and facilitate their elimination. lifeextension.com
Metabolic Activation: The mutagenicity of many nitroaromatic compounds is dependent on their metabolic reduction. nih.gov This process is catalyzed by enzymes known as nitroreductases, which can convert the nitro group (NO₂) to a nitroso (NO), N-hydroxylamino (NHOH), and finally an amino (NH₂) group. nih.gov The N-hydroxylamino intermediate is considered a key player in the mutagenic process. nih.gov This intermediate can undergo further reactions, such as O-acetylation by N,O-acetyltransferases, to form a reactive N-acetoxy ester. This ester can then decompose to a highly reactive nitrenium ion, which can form covalent adducts with DNA, leading to mutations. nih.gov The reduced mutagenicity of nitrodibenzofurans in bacterial strains lacking nitroreductase or O-acetyltransferase activity strongly supports this activation pathway. nih.gov
Table 2: Key Enzymes in the Bioreactivity of Nitroaromatic Compounds
| Enzyme Family | Role | Pathway |
|---|---|---|
| Nitroreductases | Reduction of nitro groups | Metabolic Activation |
| N,O-Acetyltransferases | Acetylation of N-hydroxylamino intermediates | Metabolic Activation |
| Glutathione S-transferases (GSTs) | Conjugation with glutathione | Detoxification |
| UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid | Detoxification |
This table summarizes the key enzyme families involved in the metabolic processing of nitroaromatic compounds.
Future Directions and Emerging Research Frontiers for 2,7 Dinitrodibenzofuran
Advanced Catalysis for Selective Synthesis and Transformation
The precise synthesis of the dibenzofuran (B1670420) core and the selective transformation of its functional groups are critical for exploring the potential of 2,7-Dinitrodibenzofuran. Future research is trending towards more efficient, selective, and robust catalytic systems.
Modern synthetic methods are moving beyond harsh reaction conditions. An efficient approach involves the palladium-on-carbon (Pd/C) catalyzed C-H activation and cyclization of o-iodo diaryl ethers. organic-chemistry.org This method is notable for its high tolerance of various functional groups, including the nitro group, offering yields between 75-100%. organic-chemistry.org Another promising strategy employs a copper(I) iodide catalyst with a 1,10-phenanthroline (B135089) ligand to synthesize dibenzofuran derivatives in water, a green and economical solvent. patsnap.com This reaction proceeds at 100°C, achieving yields of 60-96%. patsnap.com These methods provide a strong foundation for the controlled synthesis of the this compound skeleton.
Beyond synthesis, the catalytic transformation of the nitro groups is a key area of research. The reduction of nitroarenes to amines is a fundamental transformation, opening pathways to new derivatives. Perovskite catalysts, such as Ba(1−x)SrxTiO3, have shown effectiveness in the catalytic reduction of nitrophenols to aminophenols in water, a process that could be adapted for this compound. nih.gov Furthermore, manganese complexes are emerging as efficient catalysts for C-C and C-N bond formation through "borrowing hydrogen" or hydrogen auto-transfer reactions, which could enable the alkylation of amino derivatives obtained from this compound. beilstein-journals.org
Future catalytic research will likely focus on photochemistry. A visible-light-promoted method for synthesizing dibenzofuran derivatives has been developed, using an organic photosensitizer for intramolecular C-O bond formation. acs.org This eco-friendly approach points towards new, light-driven catalytic systems for both synthesizing and modifying this compound.
| Catalyst System | Substrate Type | Key Features | Yield | Reference |
| Pd/C (reusable) | o-Iodo diaryl ethers | Ligand-free, tolerates nitro groups | 75-100% | organic-chemistry.org |
| CuI / 1,10-phenanthroline | Cyclic diaryliodonium salts | Reaction in water | 60-96% | patsnap.com |
| Organic Photosensitizer | 2′-Amino[1,1′-biphenyl]-2-ols | Visible-light promoted, eco-friendly | - | acs.org |
| Ba(1−x)SrxTiO3 Perovskites | 4-Nitrophenol | Reduction in water, reusable catalyst | - | nih.gov |
| Manganese(I) Complexes | Aromatic amines, Alcohols | N-alkylation via hydrogen auto-transfer | Up to 98% | beilstein-journals.org |
Integration of Artificial Intelligence and Machine Learning in Dinitrodibenzofuran Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of complex organic molecules like this compound. These computational tools can accelerate discovery by predicting molecular properties, designing synthetic pathways, and optimizing reaction conditions. researchgate.netrsc.org
A significant frontier is the use of Quantitative Structure-Activity Relationship (QSAR) models and ML to predict the biological and chemical properties of nitroaromatic compounds (NACs). nih.gov Researchers have successfully used ML algorithms to develop classification models that predict the mutagenicity of NACs based on molecular fingerprints and quantum chemistry descriptors. nih.govfigshare.com Such models can be used to rapidly screen for potential hazards and guide the design of safer derivatives. nih.govmdpi.com In one study, an ensemble QSAR model predicted the in vivo toxicity (LD50) of over 200 NACs with high accuracy (R² = 0.95 for the test set). mdpi.com These in silico technologies offer a cost-effective and ethical alternative to extensive experimental testing for assessing the characteristics of new or untested dinitrodibenzofuran derivatives. nih.gov
| AI/ML Application Area | Specific Task | Potential Impact on Dinitrodibenzofuran Research | Reference(s) |
| Property Prediction | QSAR & Classification Models | Rapidly predict mutagenicity, toxicity, and other properties of derivatives to guide safe design. | nih.govfigshare.commdpi.com |
| Property Prediction | Predicting Energetic Properties | Screen for potential applications in energetic materials from molecular structure. | ethz.chresearchgate.net |
| Synthesis Planning | Retrosynthetic Analysis | Design novel and efficient synthetic routes to this compound and related structures. | rsc.orgmdpi.comacs.org |
| Reaction Optimization | Condition Recommendation | Predict optimal catalysts, reagents, and conditions to improve yield and reduce waste. | researchgate.net |
| Automated Science | Integration with Robotic Labs | Accelerate the synthesis-test cycle for new dinitrodibenzofuran-based materials. | mdpi.com |
Sustainable Chemistry Approaches for Dinitrodibenzofuran Synthesis and Degradation
Applying the principles of green and sustainable chemistry to the lifecycle of this compound is an essential research frontier. acs.org This involves developing environmentally benign synthesis methods and effective degradation pathways to minimize environmental impact. figshare.com
Sustainable synthesis routes are being explored that utilize renewable feedstocks and greener reaction conditions. One innovative approach proposes the synthesis of dibenzofurans from cellulose-derived precursors. acs.orgresearchgate.net This pathway involves the oxidative coupling of 1,2,4-benzenetriol (B23740) (derived from cellulose) to a diphenol, followed by dehydration to form the dibenzofuran core with a yield of 72.3%. acs.org The use of water as a solvent and visible-light photocatalysis, as mentioned previously, are other key strategies that align with the principles of green chemistry. patsnap.comacs.org These methods reduce reliance on hazardous organic solvents and energy-intensive conditions. acs.org
The degradation of nitroaromatic compounds is a critical aspect of sustainability. Research has revealed that various microorganisms, including bacteria and fungi, can biodegrade these persistent pollutants. nih.govmdpi.com Fungi such as Phanerochaete chrysosporium have been shown to mineralize dinitrotoluene and related compounds. nih.govannualreviews.org Aerobic bacteria can employ several strategies to metabolize nitroaromatics, including the use of dioxygenase enzymes to hydroxylate the aromatic ring, which leads to the spontaneous elimination of the nitro group. nih.gov Another pathway involves the reduction of the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement. nih.govannualreviews.org Fungal systems, with their extensive mycelial networks, are particularly promising for the bioremediation of soils contaminated with halogenated nitroaromatic compounds and offer a model for the potential mycodegradation of this compound. mdpi.com
Future research will focus on identifying and engineering specific microbial strains and enzymes for the efficient and complete degradation of this compound, turning a potential pollutant into harmless byproducts. nih.govmdpi.com
| Sustainable Approach | Focus Area | Example/Method | Key Advantage | Reference(s) |
| Green Synthesis | Renewable Feedstocks | Synthesis from cellulose-derived 1,2,4-benzenetriol. | Reduces reliance on fossil fuels. | acs.orgresearchgate.net |
| Green Synthesis | Green Solvents | Synthesis using water as the reaction medium. | Avoids hazardous organic solvents. | patsnap.com |
| Green Synthesis | Photocatalysis | Visible-light-promoted cyclization. | Energy-efficient and mild conditions. | acs.org |
| Biodegradation | Fungal Remediation | Degradation by fungi like Phanerochaete chrysosporium. | Mineralization of nitroaromatics. | nih.govmdpi.comannualreviews.org |
| Biodegradation | Bacterial Degradation | Enzymatic removal or transformation of nitro groups. | Productive metabolism into less harmful compounds. | nih.govannualreviews.org |
Exploration of Novel Material Science Applications
The rigid, planar structure and electronic properties of the dibenzofuran core make it an attractive scaffold for new materials. patsnap.comresearchgate.net The addition of electron-withdrawing nitro groups in the 2 and 7 positions is expected to significantly modify these properties, opening up new research avenues in material science.
Dibenzofuran derivatives are recognized for their potential in organic electronics, including applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. organic-chemistry.orgrsc.orgsigmaaldrich.com For instance, specifically designed dibenzofuran derivatives have been successfully used as hole-transport materials (HTMs) in perovskite solar cells, achieving power conversion efficiencies comparable to standard materials but with the potential for lower synthesis costs. rsc.org The electronic properties of this compound could be tuned through chemical modification to create novel p-type or n-type organic semiconductors for use in devices like organic thin-film transistors (OTFTs). sigmaaldrich.comresearchgate.net
A particularly novel application has been demonstrated for a related compound, nitrodibenzofuran (NDBF). acs.org NDBF has been employed as a one- and two-photon sensitive photolabile protecting group, or "caging" group, for thiols. acs.org Irradiation with light cleanly removes the NDBF group, releasing the free thiol under mild conditions. acs.org This was successfully used to control the enzymatic farnesylation of a K-Ras derived peptide, demonstrating its utility in a biological context. acs.org This photo-responsive behavior suggests that this compound could be explored for creating advanced photo-responsive materials, smart polymers, or platforms for controlled release applications.
While the mutagenicity of this compound has been noted, understanding the structure-property relationships that govern this activity can inform the design of new, non-toxic materials that retain the desirable electronic or photo-responsive characteristics of the dinitrodibenzofuran core. researchgate.net
| Application Area | Material Type | Function / Property | Potential Role of this compound | Reference(s) |
| Organic Electronics | Hole-Transport Material | Facilitates charge transport in perovskite solar cells. | Core scaffold for designing new, cost-effective HTMs. | rsc.org |
| Organic Electronics | Organic Semiconductor | Active channel material in Organic Thin-Film Transistors (OTFTs). | A potential building block for n-type or p-type semiconductors. | sigmaaldrich.comresearchgate.net |
| Photochemistry | Photolabile Protecting Group | Caging and light-triggered release of active molecules (e.g., thiols). | Scaffold for new photo-responsive materials with tailored absorption properties. | acs.org |
| Material Design | Functional Material Backbone | Rigid, tunable electronic core. | A foundational structure for creating advanced polymers and functional materials. | organic-chemistry.orgresearchgate.net |
Q & A
Q. What are the standard synthetic routes for 2,7-Dinitrodibenzofuran, and how do reaction conditions influence nitro group positioning?
- Methodological Answer : this compound is typically synthesized via electrophilic aromatic nitration of dibenzofuran derivatives. Key steps include:
- Nitration : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to favor meta-directing nitro group addition. Temperature control is critical to avoid over-nitration .
- Regioselectivity : The electron-withdrawing oxygen atom in the dibenzofuran scaffold directs nitro groups to the 2- and 7-positions. Confirm regiochemistry via ¹H NMR (aromatic proton splitting patterns) and X-ray crystallography (bond length/angle analysis) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor purity via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral ambiguities resolved?
- Methodological Answer :
- NMR : Use ¹³C DEPT-135 to distinguish quaternary carbons from CH/CH₂ groups. Aromatic carbons adjacent to nitro groups show downfield shifts (~125–135 ppm) .
- Mass Spectrometry : HRMS-ESI confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 259.0395 for C₁₂H₇N₂O₅). Cross-reference with isotopic patterns to rule out impurities .
- IR Spectroscopy : Nitro group stretching vibrations appear at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 3- and 8-positions may show higher reactivity due to resonance stabilization of intermediates .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using the PCM model to account for solvation energy. Compare with experimental yields to validate predictions .
Q. What strategies resolve contradictions in reported biological activity data for nitro-aromatic compounds like this compound?
- Methodological Answer :
- Dose-Response Analysis : Conduct MTT assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear toxicity trends. Use Hill slope analysis to distinguish specific binding from non-specific effects .
- Metabolic Stability : Test compound stability in liver microsomes (human/rat) to rule out false positives caused by rapid degradation. Monitor via LC-MS/MS .
Q. How do steric and electronic factors influence the catalytic reduction of this compound to its diamino derivative?
- Methodological Answer :
- Catalyst Screening : Compare Pd/C, PtO₂, and Raney Ni under H₂ (1–3 atm). Pd/C in ethanol at 50°C typically achieves full reduction, but steric hindrance from nitro groups may slow kinetics. Monitor via TLC (disappearance of nitro peaks at Rf 0.5) .
- Kinetic Studies : Use in situ FTIR to track nitro group conversion rates. Fit data to a Langmuir-Hinshelwood model to differentiate adsorption-limited vs. reaction-limited regimes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Crystallographic Validation : Recrystallize the compound from toluene/hexane and obtain a single-crystal X-ray structure. Compare bond lengths (e.g., C-NO₂ ~1.47 Å) with literature values .
- Interlaboratory Reproducibility : Share samples with collaborators for independent DSC (melting point) and NMR analysis. Use standardized protocols (e.g., ASTM E794 for DSC) .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s environmental persistence in biodegradation studies?
- Methodological Answer :
- Abiotic Controls : Incubate the compound in sterile soil/water to distinguish microbial vs. chemical degradation. Analyze degradation products via GC-MS .
- Positive Controls : Include structurally similar nitroaromatics (e.g., 2,4-dinitrotoluene) with known half-lives to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
